(+)-5-Methyl-3-heptanone

Description

Significance of Stereochemistry in Chemical Systems

Stereochemistry is the branch of chemistry that focuses on the spatial arrangement of atoms in molecules. allen.iniitk.ac.in Many molecules can exist as stereoisomers, which have the same molecular formula and connectivity but differ in the three-dimensional orientation of their atoms. wikipedia.org A crucial concept within stereochemistry is chirality, where a molecule and its mirror image are non-superimposable, much like a person's left and right hands. iitk.ac.in These mirror-image isomers are called enantiomers.

In biological systems, such as the human body, the interactions between molecules are highly specific. Enzymes and receptors are themselves chiral, meaning they will interact differently with the different enantiomers of a chiral molecule. allen.innumberanalytics.com This specificity is paramount in pharmacology, where one enantiomer of a drug may produce a desired therapeutic effect, while the other could be inactive or even harmful. allen.inuou.ac.in The infamous case of thalidomide (B1683933) serves as a stark reminder of this, where one enantiomer was effective against morning sickness, while the other caused severe birth defects. iitk.ac.inuou.ac.inwikipedia.org

Overview of Chiral Ketones as Research Subjects

Chiral ketones are a class of organic compounds that contain a ketone functional group and at least one stereocenter. They are valuable subjects in chemical research for several reasons. Primarily, they serve as crucial building blocks in asymmetric synthesis, which is the synthesis of a single, desired stereoisomer of a chiral product. nih.govrsc.org

Researchers utilize chiral ketones in a variety of stereoselective reactions. For instance, they can be used as catalysts in asymmetric epoxidation of olefins, a fundamental transformation in organic synthesis. acs.orgresearchgate.netresearchgate.net The reduction of prochiral ketones is another key area of study, leading to the formation of chiral alcohols, which are themselves important intermediates in the synthesis of pharmaceuticals. nih.gov The development of new methods for the synthesis of enantiomerically pure ketones is an active area of research, employing strategies such as the use of chiral auxiliaries. rsc.org

Contextualization of (+)-5-Methyl-3-heptanone within Ketone Research

This compound is a specific enantiomer of the chiral ketone 5-methyl-3-heptanone. nih.gov As a chiral ketone, it and its racemic mixture are subjects of interest in various areas of chemical research. For example, the racemic mixture can undergo reduction to its corresponding alcohol or be used in condensation reactions to form more complex chiral molecules. sigmaaldrich.comchemicalbook.com

Studies have also explored the conversion of 5-methyl-3-heptanone, derived from biomass, into valuable C8 alkenes and alkanes through catalytic processes. mdpi.comresearchgate.net This highlights its relevance in the development of sustainable chemical processes. The synthesis of 5-methyl-3-heptanone itself has been a subject of investigation, with methods including the coupled condensation-hydrogenation of ethyl methyl ketone. researchgate.net As a specific, optically active enantiomer, this compound serves as a well-defined model for studying the principles of stereoselectivity and its impact on chemical reactions and properties.

Physicochemical Properties of 5-Methyl-3-heptanone

The racemic mixture of 5-methyl-3-heptanone is a colorless liquid with a characteristic fruity odor. nih.govontosight.ai Its physical and chemical properties are well-documented and are crucial for its handling and application in research and industry.

| Property | Value |

| Molecular Formula | C8H16O |

| Molecular Weight | 128.21 g/mol |

| Boiling Point | 157-162 °C |

| Melting Point | -57 °C |

| Density | 0.82 g/cm³ at 20 °C |

| Refractive Index | n20/D 1.414 |

| Flash Point | 43 °C (closed cup) |

| Solubility in Water | 3 g/L |

| Appearance | Colorless liquid |

Data sourced from multiple references. sigmaaldrich.comnih.govmerckmillipore.comsigmaaldrich.com

Spectroscopic Data of 5-Methyl-3-heptanone

Spectroscopic techniques are indispensable for the structural elucidation and identification of organic compounds. For 5-methyl-3-heptanone, various spectroscopic data are available.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum provides information about the different types of hydrogen atoms in the molecule and their connectivity. chemicalbook.com

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule.

Infrared (IR) Spectroscopy:

The IR spectrum of 5-methyl-3-heptanone shows a characteristic strong absorption band corresponding to the stretching vibration of the carbonyl (C=O) group, which is typical for ketones.

Mass Spectrometry (MS):

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and structural features.

A comprehensive collection of spectroscopic data, including ¹H NMR, ¹³C NMR, IR, and mass spectra, is available from various chemical databases. chemicalbook.comnist.gov

Synthesis and Chemical Reactions of this compound

The synthesis of racemic 5-methyl-3-heptanone can be achieved through several routes. One common method involves the oxidation of 5-methyl-3-heptanol (B97940). ontosight.ai Another approach is the reaction of 3-heptanone (B90015) with a methylating agent like methylmagnesium bromide. ontosight.ai Industrial synthesis can involve the coupled condensation and hydrogenation of ethyl methyl ketone. researchgate.net

As a ketone, 5-methyl-3-heptanone participates in a variety of chemical reactions. These include:

Reduction: It can be reduced to the corresponding alcohol, 5-methyl-3-heptanol, using reducing agents like sodium borohydride. sigmaaldrich.comchemicalbook.com

Condensation Reactions: It can undergo condensation with other molecules, such as tert-butyl-sulfinamide, to form chiral ketimines. These intermediates can be further reacted to produce highly substituted chiral aziridines. sigmaaldrich.comchemicalbook.com

Conversion to Dihydroperoxides: In the presence of hydrogen peroxide and an acid catalyst, it can be converted to the corresponding gem-dihydroperoxide. sigmaaldrich.comchemicalbook.com

Hydrodeoxygenation: It can be catalytically converted to a mixture of C8 alkenes and alkanes, a reaction of interest in the production of biofuels and other chemicals from biomass. mdpi.com

Research Applications of this compound

The research applications of 5-methyl-3-heptanone and its enantiomers are primarily in the fields of organic synthesis and catalysis.

Asymmetric Synthesis: The chiral nature of this compound makes it a useful starting material or intermediate in the synthesis of other chiral molecules.

Catalysis Research: It is used as a substrate in studies investigating new catalytic systems for reactions such as hydrogenation and hydrodeoxygenation. mdpi.com These studies are important for developing more efficient and selective chemical transformations.

Flavor and Fragrance Research: Due to its characteristic odor, 5-methyl-3-heptanone and related compounds are of interest in the flavor and fragrance industry. ontosight.aichemicalbull.com Research in this area may involve the synthesis and sensory evaluation of different isomers and related structures.

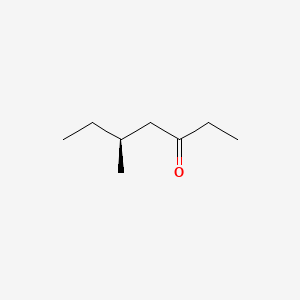

Structure

2D Structure

3D Structure

Properties

CAS No. |

20616-93-7 |

|---|---|

Molecular Formula |

C8H16O |

Molecular Weight |

128.21 g/mol |

IUPAC Name |

(5S)-5-methylheptan-3-one |

InChI |

InChI=1S/C8H16O/c1-4-7(3)6-8(9)5-2/h7H,4-6H2,1-3H3/t7-/m0/s1 |

InChI Key |

PSBKJPTZCVYXSD-ZETCQYMHSA-N |

Isomeric SMILES |

CC[C@H](C)CC(=O)CC |

Canonical SMILES |

CCC(C)CC(=O)CC |

Origin of Product |

United States |

Stereochemical Elucidation and Characterization

Absolute Configuration Determination

The determination of the absolute configuration of (+)-5-methyl-3-heptanone involves establishing the spatial orientation of the substituents around its stereocenter at the C5 position. While specific experimental data for the application of the following methods to this compound is not extensively available in public literature, the principles underlying these techniques are well-established for the analysis of chiral ketones.

Spectroscopic Methods for Stereochemical Assignment

Spectroscopic techniques that rely on the differential interaction of chiral molecules with polarized light are powerful non-destructive tools for assigning absolute configuration.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. This differential absorption, known as the Cotton effect, is highly sensitive to the molecule's three-dimensional structure. For a chiral ketone like this compound, the n→π* electronic transition of the carbonyl chromophore typically gives rise to a characteristic Cotton effect in the CD spectrum.

The sign and magnitude of the Cotton effect are dictated by the spatial arrangement of atoms around the carbonyl group, as described by the Octant Rule for ketones. This empirical rule divides the space around the carbonyl group into eight octants. The contribution of a substituent to the sign of the Cotton effect depends on the octant it occupies. By analyzing the preferred conformation of this compound and the positions of its alkyl groups relative to the carbonyl chromophore, a theoretical prediction of the CD spectrum can be made. Comparison of the predicted spectrum with the experimentally measured CD spectrum allows for the assignment of the absolute configuration. A positive Cotton effect for the n→π* transition would suggest one enantiomer, while a negative Cotton effect would indicate the other.

Vibrational Optical Activity (VOA) Spectroscopy (VCD, ROA)

Vibrational Optical Activity (VOA) encompasses two techniques: Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA). These methods measure the differential absorption (VCD) or scattering (ROA) of left and right circularly polarized infrared radiation, providing information about the stereochemistry of a molecule based on its vibrational transitions.

For a molecule like this compound, VCD and ROA spectra would exhibit a series of positive and negative bands corresponding to its various vibrational modes. The complexity of these spectra provides a rich fingerprint of the molecule's absolute configuration and conformation in solution. The process for determining the absolute configuration using VOA involves:

Experimental Measurement: Recording the VCD and/or ROA spectrum of the this compound sample.

Computational Modeling: Performing quantum chemical calculations (typically using Density Functional Theory, DFT) to predict the VCD and ROA spectra for one of the enantiomers (e.g., the (S)-enantiomer).

Spectral Comparison: Comparing the experimental spectrum with the computationally predicted spectrum. A good match between the experimental and calculated spectra confirms the absolute configuration of the sample. If the spectra are mirror images, the sample has the opposite absolute configuration.

The advantage of VOA techniques is their ability to probe the stereochemistry of molecules in solution, providing a more accurate representation of their structure under typical chemical conditions.

Chemical Correlation and Derivatization Approaches

Chemical methods provide an alternative route to determining absolute configuration by converting the molecule of interest into a derivative with a known stereocenter or one that is more amenable to analysis.

Mosher's Method Analysis

Mosher's method is a widely used NMR technique for determining the absolute configuration of chiral secondary alcohols. To apply this method to a ketone like this compound, it would first need to be reduced to its corresponding secondary alcohol, 5-methyl-3-heptanol (B97940). This reduction creates a mixture of diastereomeric alcohols, which would then be separated. Each diastereomer would then be derivatized with both enantiomers of a chiral reagent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid.

This derivatization results in the formation of two diastereomeric esters for each diastereomeric alcohol. The protons in these esters experience different shielding or deshielding effects from the phenyl group of the MTPA moiety in the ¹H NMR spectrum. By analyzing the differences in the chemical shifts (Δδ = δS - δR) of the protons near the newly formed stereocenter in the two diastereomeric esters, the absolute configuration of the alcohol can be determined. This information can then be correlated back to the absolute configuration of the starting ketone, provided the stereochemical course of the reduction is known.

| Proton | (S)-MTPA Ester (δS) | (R)-MTPA Ester (δR) | Δδ (δS - δR) |

| H_a | Hypothetical Value | Hypothetical Value | Hypothetical Value |

| H_b | Hypothetical Value | Hypothetical Value | Hypothetical Value |

| ... | Hypothetical Value | Hypothetical Value | Hypothetical Value |

| A hypothetical data table illustrating the type of data generated from a Mosher's Method analysis. Actual experimental data for 5-methyl-3-heptanol derivatives is not available. |

Conformational Analysis

The biological activity and chemical reactivity of this compound are influenced by its three-dimensional shape, which is determined by the rotational freedom around its single bonds. Acyclic molecules like this exist as an equilibrium of different conformers. Understanding the relative energies and populations of these conformers is crucial.

The conformational landscape of this compound is primarily governed by steric interactions between its alkyl groups. The ethyl and sec-butyl groups attached to the carbonyl carbon and the chiral center, respectively, will adopt conformations that minimize these steric clashes. Computational methods, such as molecular mechanics and quantum chemistry calculations, are typically employed to explore the potential energy surface of the molecule and identify the most stable conformers. These calculations can predict bond lengths, bond angles, and dihedral angles for the low-energy conformations. The results of such analyses would provide insight into the most likely shapes the molecule adopts in solution, which is essential for interpreting spectroscopic data and understanding its interactions with other molecules. For acyclic ketones, conformations that minimize eclipsing interactions around the C-C single bonds are generally favored.

| Conformer | Relative Energy (kcal/mol) | Population (%) | Key Dihedral Angles (°) |

| 1 | Hypothetical Value | Hypothetical Value | Hypothetical Value |

| 2 | Hypothetical Value | Hypothetical Value | Hypothetical Value |

| 3 | Hypothetical Value | Hypothetical Value | Hypothetical Value |

| A hypothetical data table representing the output of a computational conformational analysis. Specific research findings for this compound are not publicly available. |

Computational Approaches to Conformational Landscapes

The stereochemical and conformational properties of chiral molecules such as this compound are crucial determinants of their chemical and biological activity. Due to the inherent flexibility of its acyclic alkyl chains, this compound can exist in numerous transient shapes or conformations. Understanding the distribution and relative energies of these conformers is key to elucidating its three-dimensional structure and interactions. Computational chemistry provides powerful tools to explore these complex potential energy surfaces.

Computational conformational analysis of flexible molecules like this compound typically begins with a systematic or stochastic search to identify various possible conformations. This is often accomplished using molecular mechanics force fields, such as MMFF94s, which offer a computationally efficient way to explore the vast conformational space. This initial search generates a set of unique conformers, which can then be subjected to more accurate, but computationally intensive, quantum mechanical calculations.

Density Functional Theory (DFT) is a commonly employed quantum mechanical method for refining the geometry and energy of the conformers. A functional, such as B3LYP, combined with a suitable basis set (e.g., 6-31G* or larger), can provide accurate predictions of the relative stabilities of different conformations. nih.gov These calculations can reveal the most stable, low-energy conformations that are likely to be predominantly populated at a given temperature. For instance, in studies of other chiral ketones, computational analyses have been instrumental in predicting the preferred ground-state conformations which, in turn, dictate the stereochemical outcome of their reactions. nih.gov

The results of such computational studies are often presented in terms of the relative energies of the conformers, with the lowest energy conformer serving as the reference point. These energy differences can be used to estimate the equilibrium population of each conformer using the Boltzmann distribution. While specific computational studies on the conformational landscape of this compound are not extensively detailed in the reviewed literature, the general approach is well-established. A hypothetical representation of the kind of data that would be generated from such a study is presented in the table below. This illustrative data is based on typical energy differences found in the conformational analysis of flexible alkyl ketones.

Table 1: Hypothetical Relative Energies of this compound Conformers This table is for illustrative purposes to demonstrate the typical output of a computational conformational analysis and does not represent experimentally verified data for this specific compound.

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (C2-C3-C4-C5) | Predicted Population (%) |

|---|---|---|---|

| A | 0.00 | -165° | 55.8 |

| B | 0.50 | 65° | 21.5 |

| C | 1.20 | -70° | 8.3 |

| D | 1.80 | 180° | 3.1 |

Such computational models are foundational for understanding the structure-activity relationships of chiral molecules. By identifying the most stable conformations, researchers can gain insights into how a molecule like this compound might interact with biological receptors or how its shape influences its physical properties.

Catalytic Hydrogenation Processes

Catalytic hydrogenation offers a pathway to reduce the carbonyl group of this compound, leading to the formation of alcohols, and under more stringent conditions, complete deoxygenation to hydrocarbons.

The process of hydrodeoxygenation (HDO) removes the oxygen atom from the ketone, converting it into a mixture of unsaturated (alkenes) and saturated (alkanes) hydrocarbons. A one-step catalytic method has been effectively used for the HDO of 5-methyl-3-heptanone to produce a mix of 5-methyl-3-heptene, 5-methyl-2-heptene, and 3-methyl heptane. mdpi.com This transformation is typically achieved under mild conditions, with reaction temperatures ranging from 180 °C to 260 °C at atmospheric pressure. mdpi.com

The efficiency of the hydrodeoxygenation process relies on bifunctional heterogeneous catalysts, which possess both metal sites for hydrogenation and acid sites for dehydration. mdpi.com This dual functionality allows for a sequential reaction cascade on a single catalyst bed. mdpi.com

Supported transition metals on acidic materials like alumina (B75360) (Al₂O₃) are exemplary bifunctional catalysts for this process. mdpi.com The choice of metal significantly influences the final product distribution. mdpi.com

Copper on Alumina (Cu-Al₂O₃): A catalyst with 20 wt% copper on alumina primarily yields a mixture of C8 alkenes and alkanes. The product selectivity can be tuned by adjusting operating conditions. For instance, at 220 °C with a H₂/ketone molar ratio of 2, the highest selectivity for C8 alkenes (approximately 82%) is achieved. mdpi.com

Platinum on Alumina (Pt-Al₂O₃): Platinum is a more active hydrogenation catalyst. mdpi.com Using a 1 wt% platinum on alumina catalyst, the reaction heavily favors the production of the C8 alkane, 3-methyl heptane, with selectivities reaching up to 97% and near-complete conversion of the ketone (99.9%). mdpi.com

| Catalyst | Primary Product(s) | Max. Selectivity | Optimal Temperature | Conversion |

|---|

The hydrodeoxygenation process is not a direct conversion to hydrocarbons. The reaction proceeds through a key intermediate, 5-methyl-3-heptanol. The ketone is first hydrogenated at the metal sites of the catalyst to form this secondary alcohol. Subsequently, the 5-methyl-3-heptanol undergoes dehydration on the acid sites of the alumina support to yield a mixture of C8 alkenes, which can then be further hydrogenated to the corresponding alkane on the metal sites. mdpi.com

The initial step in the catalytic hydrogenation pathway is the reduction of the ketone's carbonyl group to a hydroxyl group, forming 5-methyl-3-heptanol. This transformation occurs on the surface of the metal catalyst (such as Pt or Cu). The mechanism involves the adsorption of the this compound onto the catalyst surface, where the carbonyl oxygen may interact with the metal. Hydrogen gas (H₂), also adsorbed onto the surface, dissociates into hydrogen atoms. These atoms are then added sequentially across the carbon-oxygen double bond of the ketone. The first hydrogen atom adds to the oxygen, and the second adds to the carbonyl carbon, resulting in the formation of the secondary alcohol, 5-methyl-3-heptanol.

Oxidative Transformations

Beyond reduction, this compound can undergo oxidative reactions, primarily targeting the carbonyl group or adjacent carbon-carbon bonds. One documented oxidative transformation involves the use of hydrogen peroxide. In a reaction using aqueous hydrogen peroxide with chlorosulfonic acid as a catalyst at room temperature, 5-methyl-3-heptanone can be converted into its corresponding gem-dihydroperoxide. sigmaaldrich.com

Another significant, though not specifically documented for this compound, oxidative reaction for ketones is the Baeyer-Villiger oxidation. This reaction converts a ketone into an ester by inserting an oxygen atom adjacent to the carbonyl group using a peroxyacid or peroxide as the oxidant. wikipedia.orgsigmaaldrich.com For an unsymmetrical ketone like 5-methyl-3-heptanone, the oxygen insertion is regioselective. The migratory aptitude of the adjacent alkyl groups determines the product. The general order of migration preference is tertiary alkyl > secondary alkyl > primary alkyl > methyl. organic-chemistry.org In 5-methyl-3-heptanone, the groups adjacent to the carbonyl are an ethyl group (primary) and a 2-methylbutyl group (a branched primary, but the carbon attached is secondary in nature for migration purposes). Following the migratory rules, the 2-methylbutyl group would preferentially migrate, leading to the formation of 2-methylbutyl propanoate.

Reaction Mechanisms and Chemical Transformations Involving + 5 Methyl 3 Heptanone

Atmospheric Reaction Mechanisms

The dominant removal processes for saturated aliphatic ketones like this compound in the atmosphere are daytime reactions with the hydroxyl (OH) radical and, in marine or polluted coastal areas, reactions with the chlorine (Cl) atom. These reactions proceed via the abstraction of a hydrogen atom from a carbon-hydrogen (C-H) bond, initiating a cascade of oxidation reactions. While specific experimental kinetic data for this compound are not extensively available, the reaction rates and mechanisms can be reliably estimated using well-established Structure-Activity Relationship (SAR) models based on data from structurally similar compounds.

The gas-phase reaction with the hydroxyl (OH) radical is the principal atmospheric loss process for this compound during daylight hours. The mechanism involves the abstraction of a hydrogen atom to form a water molecule and a stable alkyl radical.

Reaction Mechanism and Site Reactivity

The rate of hydrogen abstraction depends on the type of C-H bond being attacked, with the general reactivity order being tertiary (>CH-) > secondary (-CH₂-) > primary (-CH₃). The carbonyl group (-C(O)-) significantly influences the reactivity of adjacent C-H bonds. It deactivates the C-H bonds on the α-carbons (the carbon atoms directly attached to the carbonyl group) due to its electron-withdrawing nature.

For this compound, CH₃(1)-CH₂(2)-C(O)(3)-CH₂(4)-CH(5)(CH₃)-CH₂(6)-CH₃(7), abstraction can occur at several positions. The most favorable site for abstraction is the tertiary C-H bond at the C-5 position. The secondary C-H bonds at the C-6 position are the next most reactive sites. The C-H bonds on the α-carbons (C-2 and C-4) are deactivated, making abstraction from these sites less favorable than from a typical secondary -CH₂- group. Abstraction from the primary methyl groups (C-1, C-7, and the methyl group at C-5) is the slowest.

Rate Constant Estimation

Using the Structure-Activity Relationship (SAR) method developed by Kwok and Atkinson, the total rate constant (k_total) can be calculated as the sum of the rate constants for abstraction from each group. The rate constant for a specific group is determined by a base rate constant for that group type (primary, secondary, tertiary) multiplied by substituent factors for neighboring groups. The key deactivating substituent factor is F(-C(O)-), which is approximately 0.33 for the α-position.

The estimated site-specific and total rate constants for the reaction of OH radicals with this compound at 298 K are presented below.

| Abstraction Site (Carbon Position) | Number of H-atoms | Group Type | Estimated Rate Constant per H-atom (cm³ molecule⁻¹ s⁻¹) | Estimated Rate Constant for Site (cm³ molecule⁻¹ s⁻¹) | % Contribution |

|---|---|---|---|---|---|

| C-1 (-CH₃) | 3 | Primary | 1.36 x 10⁻¹³ | 0.41 x 10⁻¹² | 4.8% |

| C-2 (-CH₂-) | 2 | Secondary (α to C=O) | 3.08 x 10⁻¹³ | 0.62 x 10⁻¹² | 7.3% |

| C-4 (-CH₂-) | 2 | Secondary (α to C=O) | 3.08 x 10⁻¹³ | 0.62 x 10⁻¹² | 7.3% |

| C-5 (>CH-) | 1 | Tertiary | 1.94 x 10⁻¹² | 1.94 x 10⁻¹² | 22.9% |

| C-5 Methyl (-CH₃) | 3 | Primary | 1.36 x 10⁻¹³ | 0.41 x 10⁻¹² | 4.8% |

| C-6 (-CH₂-) | 2 | Secondary | 9.34 x 10⁻¹³ | 1.87 x 10⁻¹² | 22.1% |

| C-7 (-CH₃) | 3 | Primary | 1.36 x 10⁻¹³ | 0.41 x 10⁻¹² | 4.8% |

| Total Estimated Rate Constant (k_total) | 8.47 x 10⁻¹² | 100% |

Atmospheric Fate of Resulting Radicals

Following H-atom abstraction, the resulting alkyl radical (R•) rapidly reacts with molecular oxygen (O₂) to form an alkylperoxy radical (RO₂•). The fate of the RO₂• radical is dependent on the concentration of nitrogen oxides (NOx).

In high-NOx environments (e.g., urban and polluted areas), the RO₂• radical reacts primarily with nitric oxide (NO) to form an alkoxy radical (RO•) and nitrogen dioxide (NO₂).

RO₂• + NO → RO• + NO₂

The alkoxy radical is a key intermediate that can undergo further reactions, primarily C-C bond scission (decomposition) or isomerization. Decomposition of the various possible alkoxy radicals of 5-methyl-3-heptanone leads to the formation of a range of smaller, oxygenated volatile organic compounds, such as propanal, butanone, 2-pentanone, and 3-methyl-2-butanone.

In low-NOx environments (e.g., remote, pristine areas), the RO₂• radical reacts predominantly with the hydroperoxyl radical (HO₂) or other RO₂• radicals.

RO₂• + HO₂ → ROOH + O₂ (forms a hydroperoxide)

RO₂• + R'O₂• → Products (e.g., alcohols, carbonyls)

These subsequent reactions lead to the formation of various secondary pollutants and contribute to the formation of tropospheric ozone and secondary organic aerosol (SOA).

In marine and coastal environments, as well as in inland areas with sources of Cl atoms (such as waste incineration), the reaction with atomic chlorine can be a significant, and at times dominant, atmospheric sink for this compound, particularly during early morning hours when Cl concentrations can be high.

Reaction Mechanism and Site Reactivity

Rate Constant Estimation

A Structure-Activity Relationship can also be applied to estimate the rate constant for the reaction with Cl atoms. The total rate constant is the sum of abstraction rates from all C-H bonds. Based on typical values for H-abstraction by Cl from alkanes, the estimated rate constants are presented below.

| Abstraction Site (Carbon Position) | Number of H-atoms | Group Type | Estimated Rate Constant per H-atom (cm³ molecule⁻¹ s⁻¹) | Estimated Rate Constant for Site (cm³ molecule⁻¹ s⁻¹) | % Contribution |

|---|---|---|---|---|---|

| C-1 (-CH₃) | 3 | Primary | 1.0 x 10⁻¹¹ | 3.0 x 10⁻¹¹ | 6.0% |

| C-2 (-CH₂-) | 2 | Secondary (α to C=O) | 1.15 x 10⁻¹⁰ | 2.3 x 10⁻¹⁰ | 46.0% |

| C-4 (-CH₂-) | 2 | Secondary (α to C=O) | 1.15 x 10⁻¹⁰ | 2.3 x 10⁻¹⁰ | 46.0% |

| C-5 (>CH-) | 1 | Tertiary | 2.7 x 10⁻¹⁰ | 2.7 x 10⁻¹⁰ | 54.0% |

| C-5 Methyl (-CH₃) | 3 | Primary | 1.0 x 10⁻¹¹ | 3.0 x 10⁻¹¹ | 6.0% |

| C-6 (-CH₂-) | 2 | Secondary | 2.3 x 10⁻¹⁰ | 4.6 x 10⁻¹⁰ | 92.0% |

| C-7 (-CH₃) | 3 | Primary | 1.0 x 10⁻¹¹ | 3.0 x 10⁻¹¹ | 6.0% |

| Total Estimated Rate Constant (k_total) | 1.28 x 10⁻¹⁰ | 100% |

Note: The SAR for Cl atoms is less refined than for OH radicals; these values represent estimates based on alkane reactivity, with a moderate deactivation factor of ~0.5 applied to the α-secondary positions.

Atmospheric Fate of Resulting Radicals

The atmospheric degradation pathway following H-atom abstraction by a Cl atom is analogous to that initiated by the OH radical. The resulting alkyl radical (R•) reacts with O₂ to form the peroxy radical (RO₂•), which then reacts with NO, HO₂, or other RO₂• radicals to form a variety of oxygenated products, contributing to local and regional air quality dynamics.

Advanced Analytical Methodologies for + 5 Methyl 3 Heptanone

Chromatographic Techniques for Enantiomeric Separation and Quantification

Chromatography is the cornerstone for the separation and quantification of (+)-5-Methyl-3-heptanone from complex mixtures and for the determination of its enantiomeric purity. Techniques such as gas chromatography and high-performance liquid chromatography are indispensable for these analyses.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile compounds like 5-methyl-3-heptanone. In GC-MS, the compound is first vaporized and separated from other components in a mixture based on its boiling point and interaction with a capillary column. Following separation, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, acting as a "molecular fingerprint" for identification.

The NIST WebBook and PubChem databases contain reference mass spectra for 5-methyl-3-heptanone, typically obtained by electron ionization (EI). nih.govnist.gov The mass spectrum is characterized by a molecular ion peak (the molecule that has lost one electron) and various fragment ion peaks. For 5-methyl-3-heptanone (molecular weight: 128.21 g/mol ), the molecular ion peak would be observed at a mass-to-charge ratio (m/z) of 128. nist.gov Common fragments observed in its experimental GC-MS spectrum include ions at m/z 57, 43, 29, 71, and 72. nih.gov

Retention indices are also critical for the identification of compounds in GC. The Kovats retention index for 5-methyl-3-heptanone has been reported on various stationary phases, which aids in its identification when analyzing complex mixtures. nih.govnist.gov

Interactive Table 1: GC-MS Data for 5-Methyl-3-heptanone Note: This table is interactive. You can sort and filter the data.

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C8H16O | nist.gov |

| Molecular Weight | 128.21 g/mol | nist.gov |

| Major Mass Fragments (m/z) | ||

| 57 | nih.gov | |

| 43 | nih.gov | |

| 29 | nih.gov | |

| 71 | nih.gov | |

| 72 | nih.gov | |

| Kovats Retention Index (Standard non-polar column) | 922 - 969.7 | nih.gov |

| Kovats Retention Index (Standard polar column) | 1213 - 1267 | nih.gov |

GC-MS is highly effective for the quantitative analysis of specific volatile organic compounds (VOCs) within complex samples, such as environmental or biological matrices. mdpi.com For quantifying this compound, a method would typically involve headspace solid-phase microextraction (HS-SPME) for sample preparation, which concentrates volatile analytes from the sample matrix onto a coated fiber before injection into the GC-MS system. mdpi.com

Quantification is generally achieved using an internal standard and creating a calibration curve. Selected Ion Monitoring (SIM) mode is often employed to enhance sensitivity and selectivity. In SIM mode, the mass spectrometer is set to detect only specific fragment ions characteristic of the target analyte, which for 5-methyl-3-heptanone could be m/z 57 and 71. nih.gov This minimizes interference from other co-eluting compounds in the matrix, allowing for accurate quantification even at low concentrations. The use of tandem mass spectrometry (GC-MS/MS) can further improve selectivity and detection limits for trace-level analysis in particularly complex samples. nih.gov

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is another key technique for the analysis of 5-methyl-3-heptanone. It separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For a moderately polar compound like 5-methyl-3-heptanone, reversed-phase HPLC is a common approach. sielc.com In this mode, a nonpolar stationary phase is used with a polar mobile phase, such as a mixture of acetonitrile and water. sielc.com

The most critical application of HPLC for this compound is the assessment of its enantiopurity. Since enantiomers have identical physical properties in a non-chiral environment, their separation requires a chiral environment. This is achieved by using a chiral stationary phase (CSP). nih.gov

Polysaccharide-based CSPs, such as those derived from cellulose or amylose with derivatives like 3,5-dimethylphenylcarbamate, are widely used for their broad enantiorecognition capabilities. nih.govsigmaaldrich.comwindows.net The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. Differences in the stability of these complexes lead to different retention times for the (+) and (-) enantiomers, allowing for their separation and quantification.

The mobile phase composition, which can be normal-phase (e.g., hexane/isopropanol), polar organic, or reversed-phase (e.g., acetonitrile/water), is optimized to achieve the best resolution between the enantiomeric peaks. sigmaaldrich.comnih.gov The ratio of the peak areas for the two enantiomers directly corresponds to the enantiomeric excess (ee) of the sample.

Interactive Table 2: Typical Chiral HPLC System Components Note: This table is interactive. You can sort and filter the data.

| Component | Description | Relevance to this compound |

|---|---|---|

| Chiral Stationary Phase (CSP) | A stationary phase containing a single enantiomer of a chiral compound. | Polysaccharide-based columns (e.g., Chiralpak® series) are effective for separating a wide range of racemates, including ketones. nih.gov |

| Mobile Phase | A solvent system that carries the analyte through the column. | Optimization of solvent polarity (e.g., using hexane/alcohol or acetonitrile/water) is crucial for achieving enantiomeric separation. nih.gov |

| Detector | Typically a UV detector. | Since 5-methyl-3-heptanone has a carbonyl chromophore, it can be detected by UV absorption at a low wavelength (around 220 nm). |

Headspace-Gas Chromatography-Ion Mobility Spectroscopy (HS-GC-IMS)

Headspace-Gas Chromatography-Ion Mobility Spectrometry (HS-GC-IMS) is an increasingly popular technique for the rapid and sensitive analysis of VOCs. nih.gov This method is particularly well-suited for analyzing compounds like 5-methyl-3-heptanone in the headspace of liquid or solid samples. mdpi.comnih.gov

The process begins with the sample being incubated to allow volatile compounds to partition into the headspace. A sample of this headspace gas is then injected into the GC column for an initial separation based on boiling point. The separated compounds then enter the ion mobility spectrometer. Here, they are ionized (often using a soft ionization source like Kr-22) and enter a drift tube under a weak electric field. The ions travel through the drift tube against a counter-current of drift gas, and their velocity (or drift time) depends on their size, shape, and charge. nih.gov

This two-dimensional separation (GC retention time and IMS drift time) provides a high degree of selectivity and allows for the creation of unique visual fingerprints of a sample's volatile profile. researchgate.net HS-GC-IMS offers advantages of high sensitivity, rapid analysis times, and operation at atmospheric pressure, making it a valuable tool for quality control and profiling in industries where volatile ketones are relevant. nih.gov

Spectroscopic Identification and Structural Characterization

Spectroscopic methods are essential for the unambiguous identification and structural elucidation of this compound. Mass spectrometry provides information on the molecular weight and fragmentation, while Nuclear Magnetic Resonance (NMR) spectroscopy reveals the connectivity of atoms within the molecule.

Mass Spectrometry (MS): As discussed under GC-MS, electron ionization mass spectrometry of 5-methyl-3-heptanone yields a characteristic fragmentation pattern. The molecular ion (C8H16O+) is observed at m/z 128. The fragmentation is driven by the carbonyl group, with common cleavage pathways including alpha-cleavage (loss of an ethyl or a methylbutyl group) and McLafferty rearrangement, which can help confirm the structure of the ketone. nih.govchegg.com

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum provides information about the number of different types of protons and their neighboring environments. For 5-methyl-3-heptanone, distinct signals would be expected for the methyl (CH₃) and methylene (B1212753) (CH₂) groups at different positions in the alkyl chains, as well as the methine (CH) proton at the chiral center.

¹³C NMR: The carbon-13 NMR spectrum shows a distinct peak for each unique carbon atom. A key signal in the spectrum of 5-methyl-3-heptanone would be the peak for the carbonyl carbon, which appears significantly downfield (at a high ppm value) compared to the other sp³-hybridized carbons in the alkyl chains. chemicalbook.com

Together, these spectroscopic techniques provide comprehensive data for the unequivocal structural confirmation of 5-methyl-3-heptanone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. For a chiral molecule like this compound, advanced NMR methods are essential for its structural elucidation and enantiomeric differentiation.

¹H NMR Spectroscopy: The proton NMR spectrum of 5-methyl-3-heptanone provides characteristic signals for the different protons in the molecule. Key chemical shifts (δ) are observed for the methyl (CH₃) and methylene (CH₂) groups. The protons adjacent to the carbonyl group (at C-2 and C-4) are deshielded and appear at a lower field (higher ppm values) compared to the other alkyl protons. The chiral center at C-5 influences the magnetic environment of the neighboring protons, potentially leading to complex splitting patterns.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. The carbonyl carbon (C=O) exhibits a characteristic signal in the downfield region, typically around 200 ppm or higher, which is a clear indicator of a ketone functional group. The remaining carbon atoms in the alkyl chain can also be assigned based on their chemical shifts and multiplicities in decoupled spectra.

Advanced NMR Techniques for Chiral Analysis: To distinguish between the enantiomers of 5-methyl-3-heptanone, specialized NMR techniques are often employed. The use of chiral solvating agents (CSAs) or chiral lanthanide shift reagents (LSRs) can induce diastereomeric interactions, leading to separate signals for the corresponding protons or carbons of the (+) and (-) enantiomers in the NMR spectrum. This allows for the determination of enantiomeric excess (ee). Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can further aid in the complete assignment of all proton and carbon signals, confirming the connectivity within the molecule.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for 5-Methyl-3-heptanone

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| H-1 | 0.90 | t |

| H-2 | 2.43 | q |

| H-4 | 2.25 | m |

| H-5 | 1.55 | m |

| H-6 | 1.25 | m |

| H-7 | 0.88 | t |

| 5-CH₃ | 0.88 | d |

Note: These are predicted values and may vary slightly depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. In the context of this compound, IR spectroscopy provides key information about its carbonyl group and alkyl framework.

The most prominent feature in the IR spectrum of 5-methyl-3-heptanone is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration. For saturated aliphatic ketones, this peak typically appears in the region of 1715 cm⁻¹ orgchemboulder.com. The exact position of this band can be influenced by the molecular environment.

Other characteristic absorptions include those for the C-H stretching vibrations of the alkyl groups, which are observed in the region of 2850-3000 cm⁻¹. The C-H bending vibrations for the methyl and methylene groups appear in the fingerprint region (below 1500 cm⁻¹).

Vibrational Circular Dichroism (VCD): For the specific analysis of the (+) enantiomer, Vibrational Circular Dichroism (VCD) is a powerful chiroptical technique. VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. wikipedia.org This technique provides a unique spectral fingerprint for each enantiomer, allowing for the determination of its absolute configuration and conformational analysis in solution. wikipedia.orgmdpi.comresearchgate.netnih.gov The VCD spectrum of this compound would show a characteristic pattern of positive and negative bands, which is the mirror image of the spectrum of its (-) enantiomer.

Interactive Data Table: Characteristic IR Absorption Frequencies for Ketones

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

| C=O (Ketone) | 1705-1725 | Strong |

| C-H (Alkyl) Stretch | 2850-3000 | Medium to Strong |

| C-H (CH₂) Bend | 1450-1470 | Medium |

| C-H (CH₃) Bend | 1370-1380 | Medium |

Sample Preparation and Enrichment Techniques

The analysis of this compound, especially from complex matrices such as food, beverages, or biological samples, often requires efficient sample preparation and enrichment techniques to isolate and concentrate the analyte prior to instrumental analysis.

Solid-Phase Microextraction (SPME)

Solid-Phase Microextraction (SPME) is a solvent-free, rapid, and sensitive sample preparation technique widely used for the extraction of volatile and semi-volatile organic compounds. In this method, a fused-silica fiber coated with a stationary phase is exposed to the sample (either in the headspace or by direct immersion). The analytes partition between the sample matrix and the fiber coating. After extraction, the fiber is transferred to the injection port of a gas chromatograph (GC) for thermal desorption and analysis.

For the analysis of ketones like this compound, fibers coated with materials such as polydimethylsiloxane (PDMS) or divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) are commonly used due to their affinity for volatile organic compounds. Headspace SPME (HS-SPME) is particularly advantageous as it minimizes matrix effects and is non-exhaustive, relying on the equilibrium between the sample headspace and the fiber.

Solvent Extraction Methods

Conventional solvent extraction methods remain a staple for the isolation of volatile compounds from solid and liquid samples. The choice of solvent is critical and depends on the polarity of the target analyte and the sample matrix. For a relatively nonpolar compound like this compound, solvents such as hexane, pentane, or diethyl ether are effective.

Common solvent extraction techniques include:

Maceration: Soaking the sample in a solvent for an extended period.

Soxhlet Extraction: A continuous extraction method that provides efficient extraction but can be time-consuming and may lead to thermal degradation of sensitive compounds.

Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE): These are more modern and rapid techniques that use ultrasonic waves or microwaves to enhance the extraction efficiency.

Following extraction, a concentration step, often involving solvent evaporation under a gentle stream of nitrogen, is typically performed to enrich the analyte before analysis.

Chemometric Applications in Analytical Data Interpretation

Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from chemical data. In the analysis of this compound, especially when dealing with complex datasets from spectroscopic or chromatographic analyses, chemometrics plays a vital role in data interpretation, pattern recognition, and quantitative analysis.

When analyzing complex samples containing numerous volatile compounds, the resulting chromatograms or spectra can be very complex. Chemometric techniques such as Principal Component Analysis (PCA) can be used to reduce the dimensionality of the data and identify patterns or groupings among samples. For instance, PCA can be applied to GC-MS data of food samples to differentiate them based on their volatile profiles, where this compound might be a key marker compound.

For quantitative analysis, Partial Least Squares (PLS) regression is a powerful tool. PLS can build predictive models that correlate spectral data (e.g., from NIR or VCD) with the concentration or enantiomeric excess of this compound. This is particularly useful for rapid and non-destructive analysis. For example, a PLS model could be developed to determine the enantiomeric excess of 5-methyl-3-heptanone in a sample based on its VCD spectrum, avoiding the need for chromatographic separation.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and materials science to predict molecular properties and reaction pathways.

Reaction Pathway Energetics

DFT calculations are instrumental in mapping the potential energy surface of a chemical reaction, allowing for the determination of the energetics of various reaction pathways. For a chiral ketone like (+)-5-Methyl-3-heptanone, DFT could be used to explore the thermodynamics and kinetics of its synthesis, for instance, through the asymmetric alkylation of a precursor ketone.

In analogous systems, DFT studies on the α-alkylation of aliphatic ketones have elucidated the reaction mechanisms. These studies typically involve locating the transition states and intermediates for each step of the proposed mechanism and calculating their corresponding energies. The calculated energy barriers (activation energies) for different pathways can help in identifying the most favorable reaction route. For example, in the proline-catalyzed aldol (B89426) reaction of other ketones, DFT calculations have been used to compare the energetics of different proposed catalytic cycles and transition state models. By analogy, a DFT study on the synthesis of this compound would likely involve modeling the interaction of a starting ketone and an alkylating agent with a chiral catalyst to determine the lowest energy pathway leading to the desired enantiomer.

A hypothetical reaction coordinate for a catalyzed asymmetric synthesis of this compound, based on DFT calculations of similar reactions, might look like the following:

| Reaction Coordinate | Species | Relative Energy (kcal/mol) |

| 1 | Reactants (e.g., 2-pentanone + ethylating agent + catalyst) | 0.0 |

| 2 | Catalyst-Substrate Complex | -5.2 |

| 3 | Transition State 1 (C-C bond formation) | +15.8 |

| 4 | Intermediate | -2.1 |

| 5 | Transition State 2 (Catalyst regeneration) | +10.5 |

| 6 | Products (this compound + catalyst) | -12.7 |

This table is illustrative and based on typical values from DFT studies on organocatalyzed ketone alkylations. The actual values for this compound would require specific calculations.

Transition State Analysis for Enantioselectivity

The enantioselectivity of a chiral synthesis is determined by the difference in the activation energies of the transition states leading to the two possible enantiomers (R and S). DFT is a key tool for locating these diastereomeric transition states and calculating their energy difference (ΔΔG‡). A higher energy difference corresponds to a higher enantiomeric excess (ee) of the product.

For the synthesis of this compound, which has the (S) configuration, a successful asymmetric synthesis would require the transition state leading to the (S)-enantiomer to be lower in energy than the transition state leading to the (R)-enantiomer. Organocatalysts, such as chiral amines or cinchona alkaloids, are often used to achieve high enantioselectivity in the α-alkylation of aldehydes and ketones. DFT studies on such systems have shown that non-covalent interactions, such as hydrogen bonding and steric hindrance, between the catalyst, substrate, and reagent in the transition state are crucial for stereochemical control.

For instance, in the context of an organocatalyzed synthesis of this compound, DFT would be used to model the transition states for the attack of an ethyl nucleophile on a pro-chiral enamine intermediate. The analysis would focus on how the chiral catalyst directs the approach of the electrophile to one face of the enamine over the other.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques, such as molecular dynamics (MD), provide a dynamic picture of molecular systems, allowing for the study of conformational changes and intermolecular interactions over time.

Catalyst-Substrate Interactions

Understanding the interactions between a catalyst and a substrate is fundamental to explaining and improving catalytic activity and selectivity. Molecular docking and molecular dynamics simulations can be used to model the binding of a substrate like 5-methyl-3-heptanone into the active site of an enzyme or the coordination sphere of a metal catalyst.

A hypothetical docking study of 5-methyl-3-heptanone into a biocatalyst's active site might reveal key amino acid residues that interact with the substrate.

| Substrate Moiety | Interacting Residue (Hypothetical) | Interaction Type |

| Carbonyl group | Serine | Hydrogen bond |

| Methyl group | Leucine, Isoleucine | Hydrophobic |

| Ethyl group | Valine | Hydrophobic |

| sec-Butyl group | Phenylalanine | Hydrophobic, Steric hindrance |

This table is a hypothetical representation of potential interactions.

Mechanistic Insights into Biocatalysis

Molecular dynamics simulations can provide detailed mechanistic insights into enzyme-catalyzed reactions. By simulating the reaction process, researchers can observe the conformational changes in both the enzyme and the substrate that facilitate catalysis.

For the biocatalytic reduction of 5-methyl-3-heptanone to the corresponding alcohol, for instance, MD simulations could be used to study the transfer of a hydride from a cofactor (like NADPH) to the carbonyl carbon of the ketone within the enzyme's active site. Such simulations can help to identify key residues involved in stabilizing the transition state and protonating the resulting alkoxide. Studies on other ketone reductases have revealed the importance of a catalytic triad (B1167595) (or tetrad) of amino acids in orchestrating the reduction.

Quantitative Structure-Activity Relationships (QSAR) for Analogues

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity or a physical property. These models are developed by finding a statistical correlation between calculated molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) and an experimentally measured activity for a series of analogous compounds.

While a specific QSAR study for this compound was not found, QSAR studies have been performed on other aliphatic ketones for various properties, such as odor thresholds nih.gov. In such a study, a series of aliphatic ketones would be synthesized, and their odor detection thresholds would be measured. A QSAR model would then be developed to correlate these thresholds with various molecular descriptors.

For a hypothetical QSAR study on the antifungal activity of analogues of 5-methyl-3-heptanone, the following steps would be taken:

Data Set: A series of structurally related ketones would be synthesized and their antifungal activity (e.g., minimum inhibitory concentration, MIC) would be determined.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound using computational software. These could include topological indices, quantum chemical descriptors (like HOMO/LUMO energies), and physicochemical properties (like logP).

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), would be used to build a model that correlates a subset of the descriptors with the measured activity.

Model Validation: The predictive power of the model would be assessed using statistical validation techniques, such as cross-validation and prediction on an external test set of compounds.

An example of a resulting QSAR equation might be:

log(1/MIC) = 0.5 * logP - 0.2 * (LUMO) + 1.5 * (Topological_Index) + constant

This equation would suggest that the antifungal activity increases with increasing hydrophobicity (logP) and a specific topological feature, and decreases with an increasing LUMO energy. Such a model could then be used to predict the activity of new, unsynthesized analogues of this compound and guide the design of more potent compounds.

Biological and Ecological Roles of + 5 Methyl 3 Heptanone Enantiomers

Function as Chemical Signals

(+)-5-Methyl-3-heptanone functions as a potent sex pheromone in some species of nereid polychaetes, which are marine annelid worms. These chemical signals are essential for coordinating the reproductive behavior of individuals, ensuring the successful fertilization of gametes in the vast marine environment.

Pheromones are often highly species-specific, and this compound is a key molecule in the recognition of conspecifics during the reproductive season. In the marine polychaete Platynereis dumerilii, this compound is a well-characterized sex pheromone. The release of specific enantiomers of 5-methyl-3-heptanone allows for the clear distinction between males and females of the same species, a critical first step in the mating process.

Research has shown that the S(+)-isomer is produced by males and acts on females, while the R(-)-isomer is produced by females and attracts males. This stereospecificity is a crucial component of the species recognition system, preventing reproductive efforts from being wasted on individuals of other species.

The specificity of pheromonal communication is a powerful mechanism for reproductive isolation, which prevents interbreeding between closely related species that may share the same habitat. The case of Platynereis dumerilii and a related species, Nereis succinea, provides a clear example of this. Both species utilize 5-methyl-3-heptanone as a sex pheromone and can be found in the same geographic areas. However, the response threshold to the pheromone differs between the two species. Nereis succinea requires a significantly higher concentration of 5-methyl-3-heptanone to elicit a reproductive response compared to Platynereis dumerilii. This difference in sensitivity contributes to preventing cross-breeding, thus maintaining the genetic integrity of each species.

| Feature | Platynereis dumerilii | Nereis succinea |

| Pheromone | 5-Methyl-3-heptanone | 5-Methyl-3-heptanone |

| Male Isomer | Sthis compound | Not specified |

| Female Isomer | R(-)-5-Methyl-3-heptanone | Not specified |

| Response Threshold | Lower concentration | Higher concentration |

Biosynthetic Pathways

The biosynthesis of insect pheromones, many of which are derived from fatty acids, has been extensively studied. While the specific enzymatic pathways for this compound in marine polychaetes are not fully elucidated, it is hypothesized that they follow a similar route involving the modification of lipid substrates.

It is widely accepted that many insect pheromones are synthesized from fatty acids through a series of enzymatic reactions including desaturation, chain-shortening, and reduction, followed by oxidation or esterification. Polychaetes possess the fundamental enzymatic machinery for fatty acid metabolism, including the synthesis of long-chain polyunsaturated fatty acids. This suggests that the carbon skeleton of 5-methyl-3-heptanone is likely derived from a common fatty acid precursor.

The proposed biosynthetic route would involve the selection of a specific fatty acyl-CoA precursor, which then undergoes a series of modifications by specialized enzymes to yield the final ketone structure. The introduction of the methyl group at the 5-position is a key step that likely involves a specific methyltransferase enzyme. The chirality of the final product is determined by the stereospecificity of one or more enzymes in the pathway.

Enantioselective Biological Responses

The differential effects of the enantiomers of 5-methyl-3-heptanone are a clear indication of the highly specific nature of the olfactory receptors in the target organisms. This enantioselectivity is fundamental to the biological function of the pheromone.

In Platynereis dumerilii, the two enantiomers of 5-methyl-3-heptanone have distinct and separate roles in reproduction. The S(+)-enantiomer, released by males, triggers the release of eggs in females. Conversely, the R(-)-enantiomer, released by females, induces males to release sperm. This precise, gender-specific signaling ensures the synchronized release of gametes, maximizing the chances of fertilization.

This differential response is mediated by specialized chemosensory neurons that can distinguish between the two enantiomers. The olfactory receptors on these neurons have chiral binding sites that interact specifically with either the S(+) or the R(-) form of the molecule, initiating a specific signal transduction cascade that results in the appropriate behavioral and physiological response.

| Enantiomer | Producing Sex (P. dumerilii) | Responding Sex (P. dumerilii) | Biological Response |

| Sthis compound | Male | Female | Egg release |

| R(-)-5-Methyl-3-heptanone | Female | Male | Sperm release |

Environmental Dynamics and Degradation Pathways

Atmospheric Lifetimes and Fate

The principal removal mechanism for (+)-5-Methyl-3-heptanone in the troposphere is through oxidation reactions initiated by hydroxyl (OH) radicals. These reactions are the dominant degradation pathway during daylight hours. The reaction proceeds via hydrogen abstraction from the various C-H bonds within the molecule, leading to the formation of a carbon-centered radical. This radical then rapidly reacts with molecular oxygen (O₂) to form a peroxy radical (RO₂). Subsequent reactions of the peroxy radical with nitric oxide (NO) or other peroxy radicals lead to the formation of a variety of oxygenated products, which can be further oxidized or removed from the atmosphere through deposition.

Other potential atmospheric oxidants include the nitrate (B79036) radical (NO₃), which is most significant during nighttime, and ozone (O₃). However, for aliphatic ketones like 5-methyl-3-heptanone, the reaction rates with NO₃ and O₃ are generally much slower than the reaction with OH radicals, making the latter the primary determinant of its atmospheric lifetime.

This rate constant can be used to calculate the atmospheric lifetime (τ) of the compound using the following equation:

τ = 1 / (k_OH * [OH])

where [OH] is the average concentration of hydroxyl radicals in the troposphere. Assuming a typical 12-hour daytime average OH radical concentration of 1.5 x 10⁶ molecules/cm³, the atmospheric half-life of 5-methyl-3-heptanone is calculated to be approximately 0.830 days, or about 20 hours thegoodscentscompany.com. This relatively short lifetime suggests that this compound is unlikely to persist in the atmosphere for extended periods or undergo significant long-range transport.

Table 8.1: Estimated Atmospheric Lifetime and OH Radical Reaction Rate Constant for 5-Methyl-3-heptanone

| Parameter | Estimated Value | Source |

| Overall OH Rate Constant (k_OH) | 1.288 x 10⁻¹¹ cm³/molecule-sec | thegoodscentscompany.com |

| Atmospheric Half-Life (12-hr day) | 0.830 Days (~20 hours) | thegoodscentscompany.com |

Biodegradation Mechanisms

The biodegradation of this compound in soil and water is expected to be a significant removal process. While specific studies on this particular isomer are limited, the metabolic pathways for similar aliphatic and methyl ketones have been investigated in various microorganisms.

The microbial degradation of ketones can proceed through several enzymatic pathways. For branched aliphatic ketones, a common mechanism involves the oxidation of the carbon backbone. Bacteria capable of degrading aliphatic hydrocarbons are widespread in the environment and often possess the enzymatic machinery to metabolize ketones as well.

One potential pathway for the biodegradation of 5-methyl-3-heptanone is initiated by a Baeyer-Villiger monooxygenase. This class of enzymes catalyzes the insertion of an oxygen atom adjacent to the carbonyl group, forming an ester. In the case of 5-methyl-3-heptanone, this could result in the formation of either ethyl 2-methylpentanoate (B1260403) or 2-methylbutyl acetate. These esters can then be hydrolyzed by esterases to an alcohol and a carboxylic acid, which are subsequently metabolized through common central metabolic pathways such as the citric acid cycle.

Another possible mechanism involves the oxidation at the terminal methyl groups or at methylene (B1212753) groups within the alkyl chains. This would lead to the formation of hydroxylated or carboxylated intermediates that can be further degraded. For instance, oxidation at one of the terminal methyl groups could eventually lead to the formation of dicarboxylic acids that can enter the β-oxidation pathway. The presence of the methyl branch may influence the rate and regioselectivity of the initial enzymatic attack.

The biodegradability of 5-methyl-3-heptanone is predicted to be high. The BIOWIN (Biodegradation Probability Program) model, part of the EPI Suite, predicts that this compound is readily biodegradable thegoodscentscompany.com. This suggests that in environments with active microbial populations, this compound is likely to be mineralized to carbon dioxide and water.

Applications in Organic Synthesis As Chiral Building Blocks

Precursor for Complex Organic Molecules

The inherent chirality of (+)-5-Methyl-3-heptanone makes it an attractive starting material for the synthesis of complex natural products and other stereochemically rich molecules. One notable application is in the synthesis of insect pheromones, where precise stereochemistry is often crucial for biological activity.

A significant example is the synthesis of (+)-Sitophilure, the aggregation pheromone of the rice weevil (Sitophilus oryzae) and the maize weevil (Sitophilus zeamais). The biologically active stereoisomer of sitophilure is (4S,5R)-5-hydroxy-4-methyl-3-heptanone. While various synthetic routes to sitophilure have been developed, the utilization of a chiral precursor such as this compound can provide a more direct and efficient pathway to the desired enantiomerically pure product.

Although a direct synthesis starting from commercially available this compound is a subject of ongoing research, a closely related and highly relevant synthesis involves the enzymatic reduction of a diketone precursor. This method highlights the importance of the stereochemical backbone that is analogous to the structure of this compound.

Table 1: Key Intermediates in the Synthesis of (+)-Sitophilure

| Compound Name | Structure | Role in Synthesis |

|---|---|---|

| 4-Methyl-3,5-heptadione |  |

Prochiral precursor |

| (+)-Sitophilure ((4R,5S)-5-hydroxy-4-methyl-3-heptanone) |  |

Target molecule (biologically active pheromone) |

| Ketoreductase Enzyme | N/A | Biocatalyst for stereoselective reduction |

| Reduced Nicotinamide Cofactor (e.g., NADPH) | N/A | Hydride source for the enzymatic reduction |

In a patented method, (+)-sitophilure is produced by the stereoselective reduction of 4-methyl-3,5-heptadione. This reaction is catalyzed by a ketoreductase enzyme, which, in the presence of a reduced nicotinamide cofactor like NADPH, delivers a hydride to the prochiral ketone with high facial selectivity, yielding the desired (4R,5S) stereochemistry to a substantial exclusion of other diastereomers google.com. This enzymatic approach underscores the value of a chiral methyl-substituted ketone framework in accessing the specific stereoisomer of this important pheromone.

Synthesis of Biologically Active Compounds

The utility of this compound as a chiral building block extends to the synthesis of various other biologically active compounds. Its role as a pheromone itself in the marine worm Platynereis dumerilii hints at the potential for its structural motifs to be incorporated into other molecules with interesting biological profiles.

While specific examples of complex pharmaceutical agents synthesized directly from this compound are not extensively documented in publicly available literature, the principles of chiral synthesis suggest its potential as a precursor. The synthesis of chiral amines from ketones, for instance, is a critical transformation in the pharmaceutical industry. Biocatalytic methods, such as the use of transaminases, can convert chiral ketones into chiral amines, which are key components of many drugs nih.govresearchgate.net. The enantiopurity of the starting ketone is paramount in ensuring the stereochemical integrity of the final amine product.

The exploration of marine natural products, which often possess unique and potent biological activities, represents a promising area for the application of chiral building blocks like this compound. The development of synthetic strategies to access these complex molecules is an active area of research researchgate.netresearchgate.netnih.govmdpi.commdpi.comrsc.orgsemanticscholar.org.

Catalytic Transformation to Other Useful Intermediates

Catalytic transformations of this compound provide access to a range of other valuable chiral intermediates, further expanding its synthetic utility. These transformations can proceed with high efficiency and selectivity, often under mild conditions.

One important catalytic process is the hydrodeoxygenation of 5-methyl-3-heptanone. This reaction converts the ketone into a mixture of C8 alkenes (5-methyl-3-heptene and 5-methyl-2-heptene) and a C8 alkane (3-methyl heptane) mdpi.com. The process typically utilizes a bifunctional catalyst, such as a transition metal (e.g., copper or platinum) supported on alumina (B75360), which possesses both hydrogenation and dehydration capabilities mdpi.com.

The reaction proceeds through a two-step mechanism. First, the ketone is hydrogenated at the metal sites of the catalyst to form the corresponding alcohol, 5-methyl-3-heptanol (B97940). Subsequently, the alcohol undergoes dehydration on the acidic sites of the alumina support to yield the alkenes. These alkenes can be further hydrogenated to the corresponding alkane mdpi.com. The selectivity of the reaction towards alkenes or the alkane can be controlled by the choice of the metal catalyst and the reaction conditions mdpi.com. While this study was conducted on the racemic ketone, the principles of this transformation can be applied to the chiral (+)-enantiomer to produce chiral alkenes and alkanes, which can serve as versatile intermediates in further synthetic endeavors.

Table 2: Products of Catalytic Hydrodeoxygenation of 5-Methyl-3-heptanone

| Product Name | Structure | Catalyst |

|---|---|---|

| 5-Methyl-3-heptene |  |

Cu-Al₂O₃ or Pt-Al₂O₃ |

| 5-Methyl-2-heptene |  |

Cu-Al₂O₃ or Pt-Al₂O₃ |

| 3-Methylheptane |  |

Pt-Al₂O₃ |

| 5-Methyl-3-heptanol |  |

Intermediate |

Q & A

Q. What are the key physicochemical properties of (+)-5-Methyl-3-heptanone relevant to laboratory handling?

Methodological Answer: this compound (CAS 541-85-5) is a chiral ketone with the molecular formula C₈H₁₆O. Critical properties for laboratory handling include:

- Density : 0.82 g/cm³ (water = 1), indicating immiscibility with aqueous solutions .

- Vapor Pressure : 2 mmHg at 25°C, requiring ventilation in closed spaces to avoid inhalation risks .

- Odor Threshold : Mild odor, necessitating fume hood use during prolonged experiments .

- Solubility : Predominantly lipophilic; dissolves in organic solvents like acetone or dichloromethane .

Safety Protocol Integration :

When designing experiments, account for its low density (floats on water) and volatility. Use sealed containers and secondary containment to prevent spills .

Q. What synthetic routes are commonly employed for the preparation of this compound in research settings?

Methodological Answer: The compound can be synthesized via:

Oxidation of Secondary Alcohols :

- React 5-methyl-2-heptanol with pyridinium chlorochromate (PCC) in dichloromethane under anhydrous conditions to avoid over-oxidation .

- Monitor reaction progress using thin-layer chromatography (TLC) with a non-polar solvent system (e.g., hexane:ethyl acetate 9:1).

Ketone Functionalization :

- Grignard reactions using ethyl magnesium bromide and methyl-substituted precursors, followed by acidic workup .

Q. Key Considerations :

- Chiral purity requires asymmetric catalysis or resolution techniques.

- Confirm enantiomeric excess via polarimetry or chiral GC .

Q. What safety protocols should be implemented when handling this compound in experimental workflows?

Methodological Answer:

- PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact. Use respirators if ventilation is inadequate .

- Waste Management : Segregate waste in halogen-free containers; incinerate via EPA-approved facilities due to potential bioaccumulation .

- Emergency Response : For spills, absorb with inert material (e.g., vermiculite) and neutralize with 10% sodium bicarbonate .

Advanced Research Questions

Q. How can researchers resolve contradictions between differing occupational exposure limits for this compound across regulatory bodies?

Methodological Answer: Discrepancies exist between ACGIH (25 ppm TLV-TWA) and CDC (10 ppm) recommendations . To address this:

Evaluate Study Designs :

- ACGIH’s 25 ppm limit is based on human irritation thresholds, while CDC’s 10 ppm incorporates animal neurotoxicity data (e.g., rat studies showing motor deficits at 50 ppm) .

Apply Uncertainty Factors :

- ACGIH uses a 3-fold safety factor from the lowest observed adverse effect level (LOAEL) in humans. CDC applies an additional 3-fold factor for interspecies variability .

Contextualize Application :

Q. What advanced spectroscopic techniques are required for unambiguous structural confirmation of this compound?

Methodological Answer:

NMR Spectroscopy :

- ¹³C NMR : Use Grant-Paul parameters to calculate chemical shifts. For example, the carbonyl carbon (C=O) resonates at δ 212.0 ppm, while branching corrections at β and γ positions adjust shifts by +9.4 and -2.5, respectively .

- APT/DEPT Experiments : Differentiate CH₂ and CH₃ groups. The methyl group at C5 appears at δ 24.7 ppm, confirmed by DEPT-135 .

Chiral GC/MS :

- Employ a β-cyclodextrin column to resolve enantiomers. The (+)-enantiomer elutes earlier than the (-)-form under isothermal conditions (e.g., 80°C) .

Q. What experimental approaches are recommended for investigating the neurotoxicological profile of this compound?

Methodological Answer:

In Vivo Models :

- Conduct subchronic oral toxicity studies in rats (e.g., 90-day exposure at 50–200 mg/kg). Use functional observational batteries (FOB) to assess motor coordination and neuropathology .

In Vitro Assays :

- Expose SH-SY5Y neuroblastoma cells to 0.1–10 mM doses. Measure oxidative stress markers (e.g., glutathione depletion) and mitochondrial membrane potential via JC-1 staining .

Mechanistic Studies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.